molecular formula C13H13NO4 B10763554 ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

Cat. No.: B10763554
M. Wt: 247.25 g/mol
InChI Key: FXCTZFMSAHZQTR-DRYKPYBASA-N
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Description

Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropane ring fused to a chromene moiety, with a hydroxyimino group and an ethyl ester functional group. Its molecular formula is C13H13NO4, and it has a molecular weight of 247.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate involves several key steps:

    Directed Acylation: The process begins with the acylation of phenol using maleic anhydride to form an intermediate.

    Intramolecular Cyclization: This intermediate undergoes intramolecular cyclization under the catalysis of iodine to form a chromone scaffold.

    Cyclopropanation: The chromone scaffold is then subjected to cyclopropanation using Corey’s dimethyloxosulfonium methylide.

    Esterification: The resulting compound is esterified to introduce the ethyl ester group.

    Oximation: Finally, the compound undergoes oximation to introduce the hydroxyimino group.

Industrial Production Methods

While the detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves scaling up the laboratory procedures with appropriate modifications to ensure efficiency, safety, and cost-effectiveness. Industrial production may also involve the use of automated synthesis equipment and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound’s unique structure allows it to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the hydroxyimino and ethyl ester groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

InChI

InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+/t9-,13-/m0/s1

InChI Key

FXCTZFMSAHZQTR-DRYKPYBASA-N

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1/C(=N/O)/C3=CC=CC=C3O2

Canonical SMILES

CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2

Origin of Product

United States

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